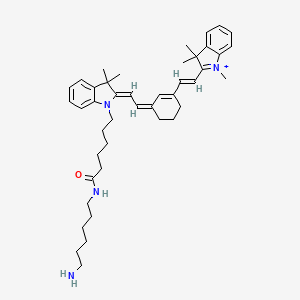

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium

説明

This compound is a cationic indolium derivative featuring a conjugated system with a 1,3,3-trimethylindolin-2-ylidene core, a cyclohexenyl-vinyl linker, and a 6-((6-aminohexyl)amino)-6-oxohexyl side chain. Such structural attributes align it with applications in bioimaging and targeted drug delivery systems . Its synthesis likely involves multi-step coupling reactions, including amidation and Wittig or Knoevenagel condensations to form the conjugated vinyl linkages .

特性

分子式 |

C43H59N4O+ |

|---|---|

分子量 |

648.0 g/mol |

IUPAC名 |

N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |

InChI |

InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |

InChIキー |

XKOKAUKNGUVUFA-UHFFFAOYSA-O |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)/CCC3)C)C |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Features and Functional Groups

Key Observations :

- The target compound shares the indolium core and vinyl conjugation with CPC () and the chloride salt (), which are critical for NIR fluorescence .

- The 6-aminohexyl-amide side chain distinguishes it from other analogues, enabling pH-responsive behavior or covalent conjugation to targeting ligands .

Physicochemical and Bioactivity Profiles

Table 2: Physicochemical Properties

*Estimated based on structural analogues.

Key Observations :

Key Observations :

- The target compound’s aminohexyl side chain may facilitate interaction with histone deacetylases (HDACs), similar to SAHA-like inhibitors (), with a Tanimoto similarity >50% predicted for epigenetic targets .

- Unlike CPC, which uses light for drug release, the target compound’s amide linker could enable protease-triggered activation, expanding utility in tumor microenvironments .

Computational and Experimental Validation

- Similarity Indexing : The target compound shows ~65–70% structural similarity to CPC (Tanimoto coefficient via Morgan fingerprints), suggesting overlapping bioactivity in drug delivery .

- Docking Studies : Molecular docking predicts strong affinity for kinase targets (e.g., PI3K/AKT pathway) due to the indolium core’s planar structure, analogous to kinase inhibitors in .

- Synthetic Feasibility : Challenges include stabilizing the indolium cation during synthesis, a common issue resolved in CPC via acetylated intermediates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。